

Application Notes and Protocols for the Detection of Butafosfan Residues in Tissues

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Compound of Interest

Compound Name: Butafosfan

Cat. No.: B124190

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Introduction

Butafosfan is an organic phosphorus compound used in veterinary medicine to influence metabolism, particularly in livestock. Monitoring its residue levels in edible tissues is crucial for ensuring food safety and adhering to regulatory standards. This document provides detailed application notes and protocols for the analytical determination of **butafosfan** residues in various animal tissues, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific detection method.

Analytical Techniques Overview

The primary analytical technique for the determination of **butafosfan** residues is LC-MS/MS. This method offers excellent sensitivity and selectivity, allowing for the detection and quantification of **butafosfan** at low concentrations in complex biological matrices. The general workflow involves sample preparation (extraction and clean-up) followed by instrumental analysis.

Data Presentation

The following tables summarize the quantitative data for the analytical methods described.

Table 1: LC-MS/MS Method Performance for **Butafosfan** Analysis in Olive Flounder Muscle^[1]

Parameter	Value
Limit of Quantification (LOQ)	2.5 µg/kg
Linearity (r ²)	> 0.9995
Recovery (%)	
Intra-day at 2.5 µg/kg	~100%
Inter-day at 2.5 µg/kg	~100%
Intra-day at 25 µg/kg	~100%
Inter-day at 25 µg/kg	~100%
Precision (RSD %)	
Intra-day at 2.5 µg/kg	< 10%
Inter-day at 2.5 µg/kg	< 10%
Intra-day at 25 µg/kg	< 10%
Inter-day at 25 µg/kg	< 10%

Table 2: LC-MS/MS Instrumental Parameters for **Butafosfan** Detection[1]

Parameter	Setting
Instrument	Agilent-6420 Triple Quadrupole LC-MS/MS
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transition (MRM) 1	180.0 -> 114.1 m/z (Collision Energy: 4 eV)
Monitored Transition (MRM) 2	180.0 -> 72.2 m/z (Collision Energy: 28 eV)
Monitored Transition (MRM) 3	180.0 -> 58.1 m/z (Collision Energy: 31 eV)
HPLC Column	Waters Atlantis T3 (2.1 x 150 mm, 3.5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol
Flow Rate	0.2 mL/min
Injection Volume	10 µL

Experimental Protocols

Protocol 1: Analysis of Butafosfan in Fish Muscle Tissue[1]

This protocol is based on a validated method for the determination of **butafosfan** in the muscle tissue of olive flounder.[1]

1. Sample Preparation and Extraction:

- Weigh 2 g of homogenized muscle tissue into a 15 mL polypropylene centrifuge tube.
- Add 5 mL of methanol to the tube.
- Homogenize the sample using a tissue homogenizer.
- Centrifuge the homogenate at 3000 x g for 10 minutes.
- Collect the supernatant.

- Resuspend the pellet in another 5 mL of methanol and repeat the centrifugation.
- Pool the supernatants and concentrate to dryness at 35 °C under a gentle stream of nitrogen.
- Reconstitute the residue in 1.5 mL of phosphate-buffered saline (100 mM, pH 3.5).

2. Solid-Phase Extraction (SPE) Clean-up:

- Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of distilled water.
- Load the reconstituted sample onto the conditioned SPE cartridge.
- Wash the cartridge with 2 mL of distilled water to remove interferences.
- Elute the **butafosfan** from the cartridge with 2 mL of methanol.
- Evaporate the methanol eluate to dryness under nitrogen at 47 °C.
- Reconstitute the final residue in 1 mL of 0.1% formic acid.
- Filter the reconstituted solution through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: General Protocol for Analysis of Butafosfan in Liver and Kidney Tissues

This is a general protocol adapted from multi-residue methods for veterinary drugs in animal tissues. It should be validated for **butafosfan** specifically before use.

1. Sample Preparation and Extraction:

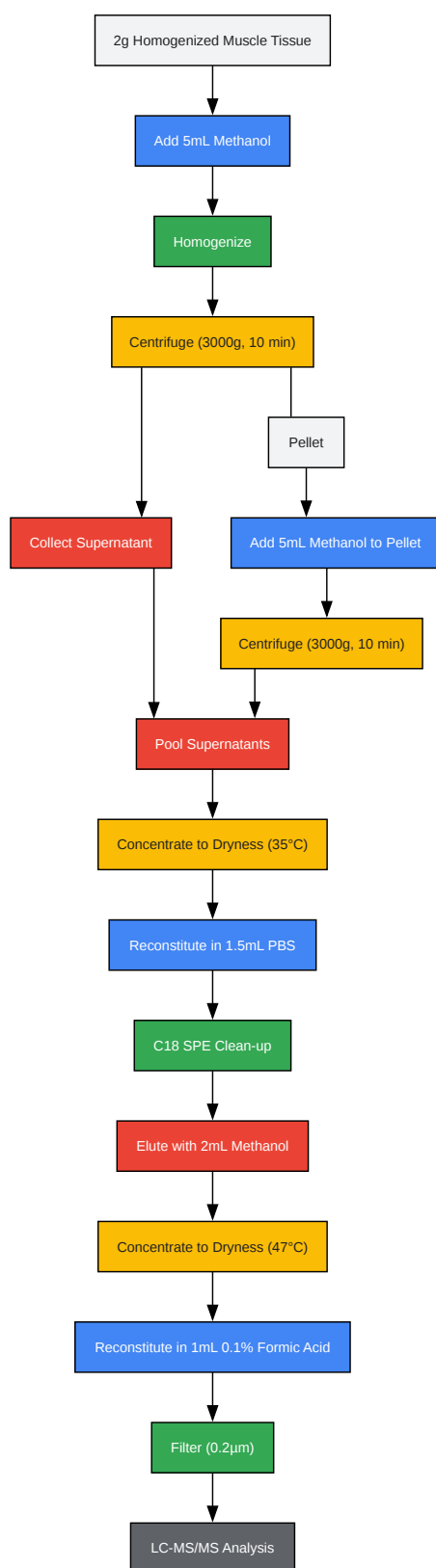
- Weigh 2 g of homogenized liver or kidney tissue into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile containing 1% acetic acid.
- Homogenize thoroughly for 1 minute.

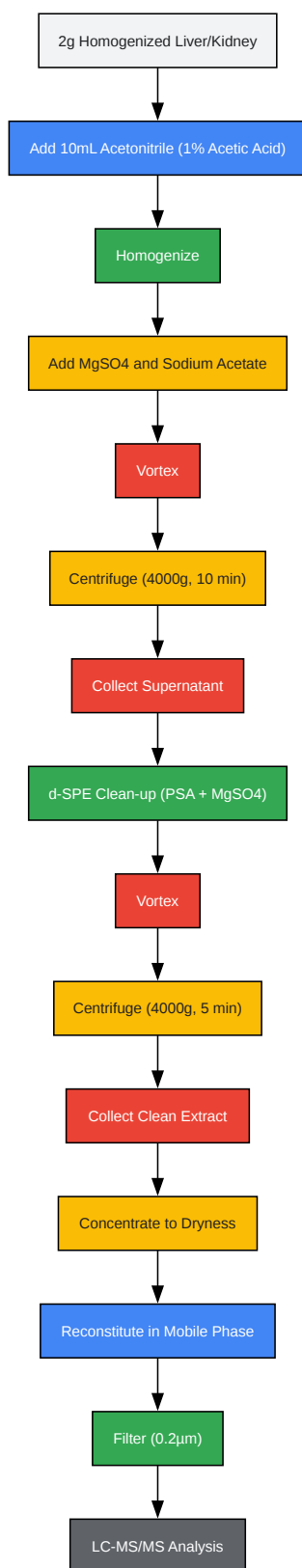
- Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 x g for 10 minutes at 4 °C.
- Collect the supernatant (acetonitrile layer).

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

- Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.
- Vortex for 1 minute to facilitate the removal of fatty acids and other interferences.
- Centrifuge at 4000 x g for 5 minutes.
- Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 0.1% formic acid in water/methanol).
- Filter the solution through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations





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References

- 1. researchgate.net [researchgate.net]
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